2-Hydroxy-2-methylhexanoic acid
Overview
Description
2-Hydroxy-2-methylhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of hexanoic acid, featuring a hydroxyl group and a methyl group attached to the second carbon atom. This compound is known for its versatile properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Amino Acids : 2-Hydroxy-2-methylhexanoic acid has been utilized in the synthesis of complex amino acids. For example, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid was achieved using a process involving condensation and employing potassium fluoride as a base, highlighting its utility in producing biologically relevant compounds (Solladié-Cavallo & Khiar, 1990).
Biomedical Research
- Renin Inhibition : In the field of biomedical research, this compound derivatives have been studied for their potential as renin inhibitors. Analogs of this compound were synthesized and tested for their ability to inhibit renin, an enzyme involved in blood pressure regulation, demonstrating its potential in therapeutic applications (Johnson, 1982).
Sensory and Environmental Applications
- Odor Monitoring Systems : This compound has been investigated for its role in odor monitoring systems. A study developed a system to monitor the pH and electrical conductivity of this compound and related compounds, which are causative agents of underarm odor. This research demonstrates the potential of this compound in developing novel odor monitoring and control technologies (Hirano, Isomura & Futagawa, 2018).
Green Chemistry and Sustainability
- Biocatalytic Synthesis : A sustainable biocatalytic procedure was developed for synthesizing esters of this compound, indicating its role in green chemistry applications. This method, which involves the use of immobilized lipase for ester synthesis, underscores the potential of this compound in environmentally friendly chemical processes (Montiel et al., 2021).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxy-2-methylhexanoic acid can be achieved through several synthetic routes. One notable method involves the asymmetric halolactonization reaction, utilizing L-proline as the chiral agent . This reaction is crucial for obtaining the stereospecific intermediate required for the synthesis of prostaglandin analogs .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are typically proprietary, but they generally follow the principles of green chemistry to minimize
Properties
IUPAC Name |
2-hydroxy-2-methylhexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQAXDPWMQIKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.